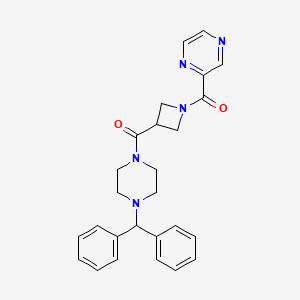

![molecular formula C16H16N2O4 B2627930 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyethyl)urea CAS No. 1172792-91-4](/img/structure/B2627930.png)

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

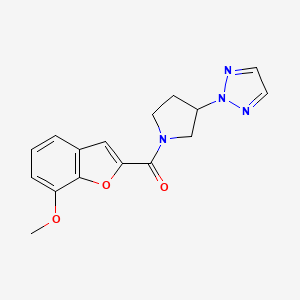

The compound “1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyethyl)urea” is a urea derivative. Urea derivatives are a large class of organic compounds that contain a carbonyl group flanked by two amine groups. They have a wide range of applications, including medicinal chemistry, agriculture, and materials science .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an isocyanate with an amine to form the urea linkage. The specific isocyanate and amine used would depend on the desired substituents .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a urea group (-NH-CO-NH-) and two aromatic rings, one of which contains a 1,3-dioxole group .Chemical Reactions Analysis

Urea derivatives can undergo a variety of chemical reactions, including hydrolysis, aminolysis, and alcoholysis. The specific reactions that this compound might undergo would depend on the conditions and the presence of other reactive species .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of the urea group and the aromatic rings would likely influence its solubility, melting point, and other properties .Aplicaciones Científicas De Investigación

Antimicrobial Activity

- Ureas synthesized from benzodiazaphosphol derivatives have shown significant antimicrobial properties against various fungi and bacteria, indicating potential applications in developing new antimicrobial agents (Reddy, Reddy, & Raju, 2003).

Antioxidant Properties

- Coumarin substituted heterocyclic compounds, prepared in a dioxin-ethanol medium, have demonstrated high antioxidant activities. These findings suggest potential applications in developing antioxidants for pharmaceutical or cosmetic industries (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Inhibition of Acetylcholinesterase

- Flexible ureas have been synthesized and assessed for antiacetylcholinesterase activity, indicating their potential use in treating conditions like Alzheimer's disease (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Applications in Organic Synthesis

- Various urea derivatives have been synthesized, showing the versatility and potential of urea compounds in organic synthesis and chemical transformations (Konovalova, Avdeenko, Dʼyakonenko, & Shishkina, 2020).

Antifilarial Activity

- Urea compounds have demonstrated antifilarial activity, suggesting their potential use in developing treatments for filarial infections (Ram, Skinner, Kalvin, Wise, Townsend, Mccall, Worth, Ortwine, & Werbel, 1984).

Molecular Devices

- Urea-linked cyclodextrins have been studied in the context of molecular devices, indicating potential applications in nanotechnology and materials science (Lock, May, Clements, Lincoln, & Easton, 2004).

Biochemical Studies

- Research on urea derivatives targeting the urokinase receptor has provided insights into biochemical pathways and potential therapeutic applications in cancer metastasis (Wang, Li, Sinn, Knabe, Khanna, Jo, Silver, Oh, Li, Sandusky, Sledge, Nakshatri, Jones, Pollok, & Meroueh, 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-(2-phenoxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c19-16(17-8-9-20-13-4-2-1-3-5-13)18-12-6-7-14-15(10-12)22-11-21-14/h1-7,10H,8-9,11H2,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZOUUXLCZGVBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)NCCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyethyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrazine](/img/structure/B2627849.png)

![N-[6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-yl]prop-2-enamide](/img/structure/B2627852.png)

![prop-2-en-1-yl N-[(prop-2-en-1-yloxy)carbonyl]carbamate](/img/structure/B2627857.png)

![6-(methylsulfanyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2627865.png)

![3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-phenylethyl)urea](/img/structure/B2627868.png)

![3-(2-ethoxyphenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2627870.png)